molecular formula C22H18N6O4 B2863110 2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251707-31-9

2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Numéro de catalogue: B2863110
Numéro CAS: 1251707-31-9
Poids moléculaire: 430.424
Clé InChI: OPIRQQOZOGVIBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a heterocyclic molecule featuring a fused triazolopyridazinone core, a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group, and a phenyl substituent at position 5. The oxadiazole moiety is known for metabolic stability, while the triazolopyridazinone core may contribute to π-π stacking interactions in biological systems .

Propriétés

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O4/c1-30-17-10-8-15(12-18(17)31-2)21-23-20(32-26-21)13-27-22(29)28-19(25-27)11-9-16(24-28)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIRQQOZOGVIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and synthetic routes of the target compound with analogs from the provided evidence:

Compound Name Core Structure Substituents Key Functional Groups Synthetic Route Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one - 3,4-Dimethoxyphenyl (oxadiazole)
- Phenyl (position 6)
Oxadiazole, methoxy, triazole Not explicitly detailed in evidence; likely involves cycloaddition or nucleophilic substitution
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one [1,2,3]Triazolo[4,5-d]pyrimidin-7-one - 3-Methoxybenzyl (triazole)
- 3,4-Dimethoxyphenyl (oxadiazole)
Oxadiazole, methoxy, triazole Substitution with 3-methoxybenzyl via alkylation
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one [1,2,3]Triazolo[4,5-d]pyrimidin-7-one - 3-Fluorobenzyl (triazole)
- 3,4-Dimethoxyphenyl (oxadiazole)
Oxadiazole, fluoro, triazole Fluorinated benzyl group introduced via nucleophilic substitution
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazine - 4-Methoxyphenyl (pyrrolo-thiazolo-pyrimidine)
- Thiadiazinone
Thiadiazinone, methoxy, triazole Condensation with monochloroacetic acid
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one Dihydropyridazinone - Thioxo-triazole
- Phenyl (position 6)
Thioxo, dihydropyridazinone Cyclocondensation of hydrazine derivatives

Key Findings:

Oxadiazole vs. Thiadiazole/Thiadiazinone: The target compound’s oxadiazole ring provides enhanced metabolic stability compared to thiadiazole/thiadiazinone systems (e.g., ), which may undergo faster oxidative degradation .

Substituent Effects: Methoxy vs. Benzyl vs. Methyl: Substitutions at the triazole position (e.g., 3-methoxybenzyl in ) modulate steric bulk, affecting target binding selectivity .

Core Heterocycles: The triazolopyridazinone core (target compound) offers a planar structure for protein binding, whereas fused systems like pyrrolo-thiazolo-pyrimidine () create steric hindrance, limiting bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs in –6, involving oxadiazole formation via cycloaddition followed by alkylation . In contrast, thiadiazinone derivatives () require harsher conditions (e.g., monochloroacetic acid), reducing yield .

Research Implications

  • Drug Design : The target compound’s balanced lipophilicity (methoxy groups) and metabolic stability (oxadiazole) make it a promising lead for CNS-targeted therapies. Fluorinated analogs () warrant exploration for improved bioavailability .
  • Limitations : Lack of explicit biological data in the evidence necessitates further studies on kinase inhibition or cytotoxicity.

Q & A

Q. 1.1. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer:
    Synthesis requires multi-step optimization, including temperature control (80–120°C), solvent selection (e.g., DMF or chloroform), and catalysts like triethylamine to enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical. Characterization should involve 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity ≥95% .

Q. 1.2. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer:
    Use 1H^1H-NMR to verify proton environments (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) and HRMS for molecular ion confirmation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity. For advanced structural elucidation, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

Q. 1.3. How should researchers handle stability issues during storage?

  • Methodological Answer:
    Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer:
    Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize assays using validated models (e.g., fungal strains for antifungal studies) and include positive controls (e.g., fluconazole). Cross-validate findings with molecular docking (e.g., targeting 14-α-demethylase lanosterol, PDB ID: 3LD6) to correlate activity with binding affinity .

Q. 2.2. What strategies optimize the compound’s core structure for enhanced target selectivity?

  • Methodological Answer:
    Perform SAR studies by modifying substituents on the oxadiazole and triazolopyridazine rings. For example:
    • Oxadiazole ring: Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., –CF3_3) to modulate electron density.
    • Triazolopyridazine: Introduce halogens (e.g., –Cl) to enhance lipophilicity and blood-brain barrier penetration.
      Validate modifications using in silico ADMET prediction tools (e.g., SwissADME) followed by in vitro cytotoxicity assays .

Q. 2.3. How can researchers design experiments to investigate off-target effects?

  • Methodological Answer:
    Use proteome-wide affinity chromatography coupled with mass spectrometry (AfC-MS) to identify off-target binding proteins. For functional validation, employ RNA interference (siRNA) or CRISPR-Cas9 knockouts in relevant cell models. Dose-response studies (IC50_{50}) across multiple targets (e.g., kinases, GPCRs) quantify selectivity .

Data Analysis & Experimental Design

Q. 3.1. What statistical approaches are recommended for analyzing dose-response relationships?

  • Methodological Answer:
    Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report EC50_{50}/IC50_{50} values with 95% confidence intervals. For non-linear kinetics, apply Bayesian hierarchical models to account for inter-experiment variability .

Q. 3.2. How should researchers address batch-to-batch variability in synthesis?

  • Methodological Answer:
    Implement quality-by-design (QbD) principles:
    • Critical Process Parameters (CPPs): Monitor reaction time, pH, and solvent ratios.
    • Critical Quality Attributes (CQAs): Track yield (≥70%), purity (≥95%), and residual solvent levels (<0.1%).
      Use multivariate analysis (e.g., PCA) to correlate CPPs with CQAs .

Safety & Compliance

Q. 4.1. What safety protocols are essential for handling reactive intermediates during synthesis?

  • Methodological Answer:
    Use fume hoods with HEPA filters and wear PPE (nitrile gloves, safety goggles). For azide-containing intermediates, conduct small-scale reactions (<1 g) to minimize explosion risks. Neutralize waste with 10% sodium hypochlorite before disposal .

Structural & Functional Insights

Q. 5.1. How does the dimethoxyphenyl group influence biological activity compared to analogs?

  • Methodological Answer:
    The 3,4-dimethoxy motif enhances π-π stacking with aromatic residues in enzyme active sites (e.g., CYP51). Replace with 3,4-dichlorophenyl to assess halogen bonding effects. Comparative docking studies (AutoDock Vina) quantify binding energy differences (ΔG) .

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